molecular formula C17H12N2O2 B2519860 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline CAS No. 64131-74-4

2-[(E)-2-(2-nitrophenyl)vinyl]quinoline

Cat. No.: B2519860
CAS No.: 64131-74-4
M. Wt: 276.295
InChI Key: YHBUYTZJYLCAFX-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2-Nitrophenyl)vinyl]quinoline is an organic compound with the molecular formula C17H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a nitrophenyl group attached to a vinyl group, which is further connected to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline typically involves the reaction of 2-nitrobenzaldehyde with quinoline under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the formation of a carbon-carbon double bond (vinyl group). Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed:

    Amino derivatives: from reduction reactions.

    Quinoline derivatives: with various functional groups from oxidation and substitution reactions.

Scientific Research Applications

2-[(E)-2-(2-nitrophenyl)vinyl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-[(E)-2-(3-Nitrophenyl)vinyl]quinoline
  • 2-[(E)-2-(4-Nitrophenyl)vinyl]quinoline
  • Quinoline derivatives with various substituents

Comparison: 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12H/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBUYTZJYLCAFX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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